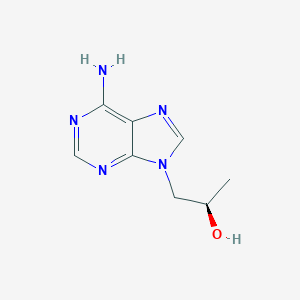

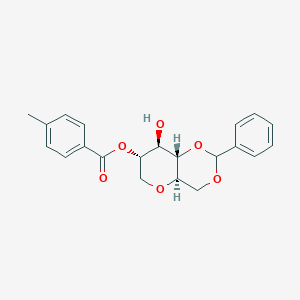

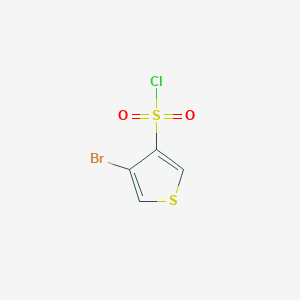

![molecular formula C14H23NO3 B016744 (1S,2S,5S)-乙基[(2-羟基环己烷-3-亚甲基)氨基]乙酸酯 CAS No. 90473-00-0](/img/structure/B16744.png)

(1S,2S,5S)-乙基[(2-羟基环己烷-3-亚甲基)氨基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate" is a compound that likely possesses unique chemical and physical properties due to its intricate molecular structure. The compound's synthesis, structure, and properties can be inferred from related research on ethyl derivatives and amino acetate compounds.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. A similar compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, was synthesized through condensation and cyclization reactions, indicating a potential pathway for synthesizing our target compound (Liu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. Studies involving X-ray crystallography provide detailed insights into molecular geometry and intermolecular interactions. For instance, the crystal structure of certain ethyl derivatives reveals polymeric configurations and hydrogen bonding patterns that could be relevant to the compound (Baul et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving amino acetates and their derivatives showcase a range of reactivities and product formations. The synthesis processes often involve nitrosation, methylation, bromination, and cyclization, reflecting the chemical versatility of such compounds (Jing, 2003). These reactions are pivotal for the synthesis of pharmacologically relevant molecules and could hint at the reactivity of "(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate".

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular arrangement. For related compounds, X-ray diffraction studies provide valuable data on crystal packing, molecular conformation, and intermolecular interactions, which in turn influence the compound's physical state and stability (Altowyan et al., 2022).

科学研究应用

抗癌剂合成:该化合物已被用于合成潜在的抗癌剂,特别是在开发吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪方面,这些化合物对培养的 L1210 细胞的增殖和有丝分裂指数以及携带 P388 白血病的小鼠的存活率有影响(Temple 等,1983)。

在癌症和细菌中的生物活性:它参与了衍生物的制备,用于研究针对癌细胞系和细菌的生物活性。例如,某些衍生物对 HeLa 细胞系表现出有效的活性,对产光细菌表现出 MIC(Phutdhawong 等,2019)。

化学选择性合成:该化合物已被用于化学选择性合成工艺。例如,一项研究报告了从环状 β-烷氧基乙烯基 α-酮酸酯合成 6-氨基(烷氧基)-1,4,5,6-四氢吡啶,展示了相关化合物的合成多功能性(Pretto 等,2019)。

抗肿瘤活性:有研究合成 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯,显示出对癌细胞系增殖的明显抑制作用(Liu 等,2018)。

抗菌活性:乙基 (5-氰基甲基-1,3,4-恶二唑-2-基)乙酸酯,一种相关化合物,已被用于合成具有显着抑制细菌和真菌生长的抗菌剂(Ahmed 等,2006)。

葡萄糖苷酶抑制研究:该化合物一直是葡萄糖苷酶抑制研究的一部分,其中合成的衍生物对酶表现出高百分比的抑制,为糖尿病的治疗和管理提供了潜在的应用(Babar 等,2017)。

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYGWSRXODAMH-BHDSKKPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN=C1C[C@@H]2C[C@H]([C@]1(C)O)C2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453543 |

Source

|

| Record name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |

CAS RN |

90473-00-0 |

Source

|

| Record name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

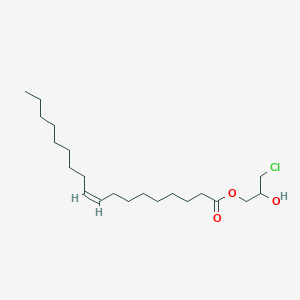

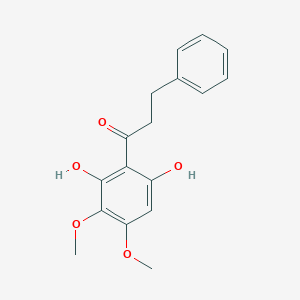

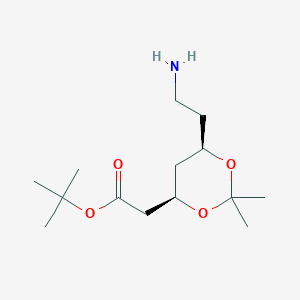

![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)